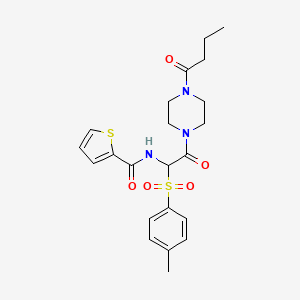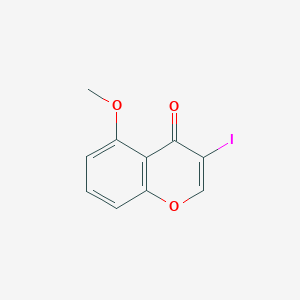![molecular formula C6H9BF3K B2817750 Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate CAS No. 2416056-52-3](/img/structure/B2817750.png)
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a chemical compound with the molecular formula C6H9BF3K. It is a potassium salt of bicyclo[3.1.0]hexan-1-yltrifluoroborate, characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate typically involves the following steps:
(3 + 2) Annulation Reaction: This method involves the annulation of cyclopropenes with aminocyclopropanes. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation.
Kulinkovich Cyclopropanation: Another method involves the cyclopropanation of carboxylic esters with olefins using chlorotitanium triisopropoxide and n-butylmagnesium chloride.
Chemical Reactions Analysis
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions, often facilitated by transition metal catalysts.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as the (3 + 2) annulation mentioned earlier.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, its structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include cyclopropenes, aminocyclopropanes, and various catalysts like iridium photoredox catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate has several applications in scientific research:
Medicinal Chemistry: The compound’s bicyclic structure makes it a valuable scaffold in drug discovery, potentially leading to the development of new pharmaceuticals with improved binding affinity and selectivity.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, facilitating the creation of novel compounds with unique properties.
Material Science: The compound’s unique structure may find applications in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate involves its role as a conformationally constrained bioisostere of cyclohexane. This rigid structure allows for tighter binding to target proteins, increased resistance to metabolism, and better selectivity, resulting in fewer off-target effects . The compound’s bicyclic nature mimics the boat conformation of cyclohexane, providing a unique interaction profile with biological targets.
Comparison with Similar Compounds
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate can be compared to other bicyclic compounds such as:
Bicyclo[3.1.1]heptanes: These compounds are bioisosteres for meta-substituted arenes and have applications in drug discovery.
Bicyclo[2.1.1]hexanes: These compounds are used as building blocks in pharmaceutical design, offering access to new chemical space.
The uniqueness of this compound lies in its trifluoroborate group, which imparts distinct reactivity and stability compared to other bicyclic compounds.
Properties
IUPAC Name |
potassium;1-bicyclo[3.1.0]hexanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-3-1-2-5(6)4-6;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGYDQRJKUAHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCC1C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)





![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)
![4-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]morpholine](/img/structure/B2817680.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
